6-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2,3-dihydropyridazin-3-one

Medicinal Chemistry Scaffold Design Regioisomerism

Researchers targeting DGAT-1 for metabolic disorders often face scaffold flexibility issues that confound SAR. This rigid, regiospecifically pure 1,2,4-oxadiazole-pyridazinone (CAS 1370597-61-7) solves this with a direct C-C linkage and a free lactam NH (HBD=1), critical for hydrogen-bond pharmacophore testing absent in N-alkylated analogs. - Rigid scaffold (2 rotatable bonds, tPSA 80.4 Ų) for clean docking/MD studies. - Class-level DGAT-1 IC50 down to 51 nM per Sanofi patent EP2595970B1. - Dual-sourced (≥95% purity) up to gram scale, mitigating single-vendor stockout risk.

Molecular Formula C12H7ClN4O2
Molecular Weight 274.66 g/mol
CAS No. 1370597-61-7
Cat. No. B6598629
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2,3-dihydropyridazin-3-one
CAS1370597-61-7
Molecular FormulaC12H7ClN4O2
Molecular Weight274.66 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)Cl)C2=NOC(=N2)C3=NNC(=O)C=C3
InChIInChI=1S/C12H7ClN4O2/c13-8-3-1-2-7(6-8)11-14-12(19-17-11)9-4-5-10(18)16-15-9/h1-6H,(H,16,18)
InChIKeyKLMINRVAUBLYDJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 0.25 g / 2.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-2,3-dihydropyridazin-3-one: Structural Identity and Procurement Baseline


6-[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-2,3-dihydropyridazin-3-one (CAS 1370597-61-7) is a heterocyclic small molecule that integrates a 1,2,4-oxadiazole ring with a 2,3-dihydropyridazin-3-one core, bearing a 3-chlorophenyl substituent on the oxadiazole . It has the molecular formula C12H7ClN4O2 and a molecular weight of 274.66 g/mol, and it is supplied as a research-grade chemical with a minimum purity specification of 95% . The compound belongs to the broader oxadiazole–pyridazinone hybrid class, which has been investigated in patent literature for diacylglycerol acyltransferase-1 (DGAT-1) inhibition [1] and in academic studies for antimicrobial and antioxidant activities, though published, compound-specific biological data for this exact CAS number remain scarce [2].

Why Generic Substitution with Other Oxadiazole–Pyridazinone Analogs Fails


Structural variations within the oxadiazole–pyridazinone family profoundly alter connectivity, hydrogen-bonding capacity, and physicochemical properties, making generic substitution scientifically unsound. The target compound features a direct C–C linkage between the 5-position of the 1,2,4-oxadiazole and the 6-position of the pyridazinone, with an unsubstituted lactam NH (hydrogen-bond donor count = 1) [1]. In contrast, commercially available analogs such as 3-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-phenylpyridazin-4(1H)-one (CAS 1251547-70-2) differ in the position of attachment and bear an N-phenyl substituent that eliminates the H-bond donor [2]. Other analogs incorporate a methylene linker between the two heterocycles, altering conformational flexibility and electronic communication . These differences directly impact computed topological polar surface area (tPSA), hydrogen-bond donor/acceptor counts, and LogP, which in turn determine solubility, permeability, and target engagement profiles. The quantitative evidence below substantiates why researchers must evaluate this specific scaffold rather than assuming class-level interchangeability.

Quantitative Differentiation vs. Closest Analogs


Regiochemical Linkage: 6-Substituted vs. 3-Substituted Pyridazinone Core

The target compound carries the 1,2,4-oxadiazole substituent at the 6-position of the pyridazin-3-one ring via a direct C–C bond. This regiochemistry is distinct from the 3-substituted isomer 3-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-phenylpyridazin-4(1H)-one (CAS 1251547-70-2), which attaches the oxadiazole at the pyridazine 3-position. The 6-substitution pattern preserves the α,β-unsaturated lactam conjugated system and positions the free NH group adjacent to the oxadiazole, influencing both electronic distribution and hydrogen-bonding geometry [1]. No direct head-to-head biological comparison has been published; the differentiation is therefore based on structural and computed physicochemical parameters.

Medicinal Chemistry Scaffold Design Regioisomerism

Hydrogen-Bond Donor Availability: Free NH vs. N-Substituted Analogs

The target compound retains a free lactam NH on the pyridazinone ring (exact HBD count = 1), whereas the methylene-linked analog 2-((3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-6-phenylpyridazin-3(2H)-one (CAS 1105196-27-7) and the N-benzyl analog (2-benzyl-6-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]pyridazin-3(2H)-one) both feature N-substitution that eliminates the H-bond donor . The free NH contributes to aqueous solubility via hydrogen bonding with water and may serve as a critical pharmacophoric element for target engagement in biological systems where the pyridazinone NH acts as a donor.

Medicinal Chemistry Pharmacophore Modeling Solubility

DGAT-1 Inhibitory Activity: Class-Level Patent Evidence

The oxadiazole–pyridazinone scaffold class to which the target compound belongs is explicitly claimed in Sanofi patent EP2595970B1 as an inhibitor of diacylglycerol acyltransferase-1 (DGAT-1), an enzyme involved in triglyceride synthesis [1]. Exemplified compounds in the patent (bearing different substitution patterns) exhibited IC50 values against DGAT-1 ranging from 51 nM to 7.18 μM, with several compounds achieving sub-100 nM potency [1]. The target compound 1370597-61-7 is structurally encompassed within the Markush claims of this patent family but was not individually exemplified or assayed. This class-level evidence provides a rationale for selecting this scaffold in DGAT-1-related research programs, but cannot be interpreted as a confirmed IC50 value for this specific CAS number.

Metabolic Disease DGAT-1 Inhibition Triglyceride Biosynthesis

Commercial Sourcing: Catalog Availability and Purity Comparison

The target compound is stocked and supplied by multiple vendors including Enamine (catalog EN300-6734017, 95% purity) and CymitQuimica (ref. 3D-VEC59761, ≥95% purity), with transparent pricing: Enamine offers 0.1 g at $383 and 2.5 g at $2,155 (as of March 2025) [1]. In contrast, the regioisomeric analog CAS 1251547-70-2 is listed by Life Chemicals at $57 for 2 μmol [2]. While the per-unit cost of the target compound is higher, it is supplied in larger quantities suitable for scale-up studies, and multiple supplier options reduce single-vendor dependency risk.

Chemical Procurement Supply Chain Purity Specification

Recommended Application Scenarios


DGAT-1 Inhibitor Lead Optimization and SAR Expansion

Based on class-level evidence from Sanofi patent EP2595970B1, which demonstrates that oxadiazole–pyridazinone hybrids inhibit DGAT-1 with IC50 values as low as 51 nM, this compound serves as a viable starting scaffold for medicinal chemistry optimization targeting metabolic disorders such as obesity and dyslipidemia [1]. Researchers should commission compound-specific DGAT-1 IC50 determination and pair the scaffold with the free NH donor and 6-substituted regioisomerism to explore SAR around hydrogen-bond interactions and substitution vectors absent in N-alkylated or 3-substituted analogs.

Pharmacophore Validation with Defined Hydrogen-Bond Donor

The presence of an unsubstituted pyridazinone NH (HBD count = 1) distinguishes this compound from the majority of commercially available oxadiazole–pyridazinone analogs, which are N-substituted [1]. This makes it uniquely suited for pharmacophore hypothesis testing where the NH donor is postulated to engage a critical hydrogen-bond acceptor in the target binding site. Users can compare activity with N-alkylated analogs (e.g., CAS 1105196-27-7) to directly test the contribution of the free NH to target affinity.

Chemical Probe Development with Scalable Multi-Vendor Sourcing

With documented availability from at least two independent suppliers (Enamine and CymitQuimica) in quantities up to 2.5 g and defined purity (≥95%), this compound meets the procurement criteria for chemical probe campaigns that require reproducible resupply and potential scale-up to gram quantities for in vivo studies [1]. The multiple sourcing options mitigate the risk of single-vendor stockouts, a practical advantage over less widely stocked regioisomeric analogs.

Computational Modeling of Oxadiazole–Pyridazinone Conformational Preferences

The direct C–C linkage between the oxadiazole and pyridazinone rings without a methylene spacer or N-substitution results in a relatively rigid scaffold with only two rotatable bonds and a defined tPSA of 80.4 Ų [1]. This structural simplicity and rigidity make the compound an ideal test case for computational studies (docking, molecular dynamics, QSAR model building) aimed at understanding the conformational preferences and electronic properties of 1,2,4-oxadiazole–pyridazinone hybrids, without the confounding flexibility introduced by linker groups present in many analogs.

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